molecular formula C24H21NO4 B2372773 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one CAS No. 864752-66-9

3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one

Cat. No.: B2372773
CAS No.: 864752-66-9
M. Wt: 387.435
InChI Key: BUJLIWGEBDGHDT-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxyphenyl groups and the chromen-4-one core structure contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a Lewis acid catalyst, such as aluminum chloride, to form the chromen-4-one core structure. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromen-4-one core to chromanol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-4H-chromen-4-one: Lacks the amino group, resulting in different reactivity and biological activity.

    7-Amino-2-methyl-4H-chromen-4-one: Lacks the methoxyphenyl groups, affecting its chemical properties and applications.

    3-(3-Methoxyphenyl)-7-((2-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one: Positional isomer with different substitution patterns on the aromatic rings.

Uniqueness

The unique combination of methoxyphenyl and amino groups in 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one contributes to its distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(3-methoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-15-23(19-9-4-5-10-21(19)28-3)24(26)20-12-11-17(14-22(20)29-15)25-16-7-6-8-18(13-16)27-2/h4-14,25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJLIWGEBDGHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC(=CC=C3)OC)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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